molecular formula C9H9FO3 B6239974 methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 32222-46-1

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B6239974
CAS No.: 32222-46-1
M. Wt: 184.2
InChI Key:
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Description

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound that features a fluorinated aromatic ring and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The hydroxyacetate moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug design and other applications.

Properties

CAS No.

32222-46-1

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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